molecular formula C15H22 B1203844 Cuparene CAS No. 16982-00-6

Cuparene

Cat. No. B1203844
CAS RN: 16982-00-6
M. Wt: 202.33 g/mol
InChI Key: SLKPBCXNFNIJSV-HNNXBMFYSA-N
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Description

Cuparene, an aromatic sesquiterpene, has been a focal point of synthetic photochemistry and sesquiterpene chemistry due to its complex molecular structure that includes vicinal quaternary carbons on a five-membered ring, making its synthesis challenging yet intriguing for chemists.

Synthesis Analysis

The formal synthesis of this compound involves innovative photochemical approaches and stereoselective additions. For instance, the photochemical C5-homologation of 4-isopropenyltoluene with methyl 2,4-dioxopentanoate led to the synthesis of isolaurene, which was further converted to 5-cuparenone, constituting a formal synthesis pathway for this compound (Takeshita, Mori, & Nakamura, 1984). Another approach employed the chiral synthon (+)-5 for the formal syntheses of this compound, showcasing the construction of quaternary carbon with stereoselective additions (Okano, Suemune, & Sakai, 1988).

Scientific Research Applications

  • Isolation and Characterization : Cuparene has been isolated from various sources like Chamaecyparis thyoides, Biota orientalis, and Widdringtonia species. It was found to give terephthalic acid upon oxidation with dilute nitric acid, indicating its aromatic nature (Enzell & Erdtman, 1958).

  • Synthetic Approaches : Studies have been conducted on the synthetic photochemistry of this compound. For instance, the photochemical C5-homologation of 4-isopropenyltoluene with methyl 2,4-dioxopentanoate was used in the formal synthesis of this compound (Takeshita, Mori, & Nakamura, 1984).

  • Biological Properties and Applications : this compound-type sesquiterpenes have been extracted from the mycelial culture of Flammulina velutipes, demonstrating antimicrobial activity against various pathogens (Ishikawa et al., 2000). Additionally, cytotoxic this compound sesquiterpenes isolated from Laurencia microcladia showed significant cytotoxic activity against lung cancer cell lines (Kladi et al., 2005).

  • Chemical Synthesis and Modification : Various methods have been developed for the synthesis of this compound and related compounds, showcasing the ability to construct its complex carbon framework (Bailey & Khanolkar, 1991). There have been efforts to create efficient approaches to synthesize this compound, such as through epoxide rearrangement-based ring-contraction and ring-closing metathesis reactions (Srikrishna, Satyanarayana, & Prasad, 2007).

Safety and Hazards

Cuparene is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Biochemical Pathways

Cuparene, as a sesquiterpenoid, is part of the terpenoid biosynthesis pathway Terpenoids are a large class of natural products with diverse structures and functions They are derived from the five-carbon building block isoprene, and sesquiterpenoids like this compound are composed of three isoprene units

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of this compound. Additionally, this compound is isolated from the Cupressaceae family , suggesting that its production and activity may be influenced by the plant’s growth conditions.

properties

IUPAC Name

1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPBCXNFNIJSV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168762
Record name (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

16982-00-6
Record name (+)-Cuparene
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Record name Cuparene
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Record name (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene
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Record name (R)-(+)-p-(1,2,2-trimethylcyclopentyl)toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (+)-cuparene?

A1: The molecular formula of (+)-cuparene is C15H22, and its molecular weight is 202.34 g/mol.

Q2: What are some key spectroscopic characteristics of (+)-cuparene?

A2: (+)-Cuparene's structure is confirmed through techniques like NMR and MS. While specific spectroscopic data points are not provided in these abstracts, researchers utilize 1H- and 13C-NMR, and 2D NMR techniques to elucidate its structure. Mass spectrometry is commonly employed to confirm its molecular weight. [, , , , , , ]

Q3: Can you describe a concise synthesis of (+)-cuparene?

A3: Several synthetic routes have been explored. One approach utilizes a chiral synthon (+)-5 to stereoselectively construct the quaternary carbon bearing the tolyl group via a 1,4-addition of (p-tolyl)2Zn. [] Another method involves a photomediated cyclization of a chiral α-(aminobutyl)styrene followed by microwave-assisted Cope elimination. []

Q4: What is significant about the structure of cuparene-type compounds in terms of synthesis?

A4: this compound-type compounds possess vicinal quaternary carbons on a five-membered ring. The construction of this structural motif, particularly the quaternary carbon attached to the tolyl group, presents a synthetic challenge that has been addressed using various strategies. [, , ]

Q5: What is the significance of Reetz chemistry in the synthesis of (+)-cuparene?

A5: Reetz chemistry, specifically the use of dimethyltitanium dichloride for alkylation, has been employed to install the quaternary centers present in (+)-cuparene, highlighting the versatility of this reagent in complex molecule synthesis. []

Q6: Where is (+)-cuparene found in nature?

A6: (+)-Cuparene has been identified in various natural sources. It is a predominant sesquiterpene hydrocarbon in callus tissue of Perilla frutescens Britton var. crispa Decne f. purpurea Makino (Akachirimen). [] It's also found in liverworts like Bazzania pompeana [] and Dumortiera hirsuta. [] Additionally, it's isolated from the red alga Laurencia okamurai Yamada. []

Q7: Does (+)-cuparene exhibit any antimicrobial properties?

A7: While (+)-cuparene itself has not been widely reported for direct antimicrobial effects, closely related this compound-type sesquiterpenes like enokipodins C and D, isolated from the mushroom Flammulina velutipes, demonstrate antimicrobial activity against the fungus Cladosporium herbarum and Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. []

Q8: What is the significance of the discovery of brominated this compound-derived compounds?

A8: The isolation of novel brominated this compound-derived sesquiterpene ethers, like 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp. points to the potential of marine organisms as sources of structurally unique and biologically active this compound derivatives. []

Q9: How is (+)-cuparene biosynthesized?

A9: Studies using deuterium-labeled mevalonic acid in Perilla sp. callus cultures have provided insights into this compound biosynthesis. The labeling patterns suggest a concurrent 1,4-hydride shift and double 1,3-hydride shift for cyclopentane ring formation. Additionally, the data indicates the loss of two H-5 and one H-2 atoms from mevalonate during aromatic ring formation. [, ]

Q10: What is the role of cytochrome P450 enzymes in the biosynthesis of this compound-related compounds?

A10: Research on enokipodins A-D, this compound-type sesquiterpenes, reveals the involvement of cytochrome P450 enzymes in their biosynthesis. Using cytochrome P450 inhibitors like 1-aminobenzotriazole, researchers were able to trap less-highly oxygenated intermediates, shedding light on the biosynthetic pathway of these compounds. [, ]

Q11: What are the potential applications of (+)-cuparene?

A11: While specific applications of (+)-cuparene itself are not extensively detailed in the provided research, its presence as a major component in essential oils of plants like Dorema aucheri [] and Valeriana hardwickii var. arnottiana [] suggests potential uses in flavoring and fragrance industries.

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